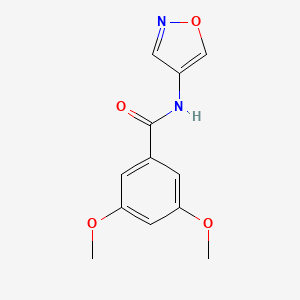

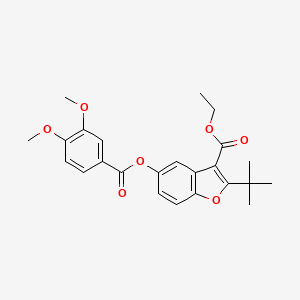

![molecular formula C20H14ClF3N4O B2487052 N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2060733-89-1](/img/structure/B2487052.png)

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. This process yields an organic intermediate that possesses both azabicyclo and amide groups. The synthesis pathway is highlighted by its efficiency in creating structurally complex molecules through strategic reaction sequences (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of the compound has been confirmed through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS, alongside X-ray diffraction for crystallographic analysis. The comparison of the molecular structure optimized by density functional theory (DFT) with the crystal structure determined by X-ray diffraction reveals consistency, providing insights into the compound's physicochemical properties (Qin et al., 2019).

Scientific Research Applications

Glycine Transporter 1 Inhibition

- A structurally related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound showed high CNS MPO score, potent GlyT1 inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).

Potential GLP-1R Agonists

- Another study found that 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives, which are structurally similar, were identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds demonstrated increased GLP-1 secretion, enhancing glucose responsiveness in vitro and pharmacological analyses, with potential as anti-diabetic treatment agents (Gong et al., 2010, 2011).

Antiproliferative Activity

- A novel method for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone showed that a compound in this class exhibited good antiproliferative activity against a human colon cancer cell line (Zhang et al., 2019).

Melatonin Receptor Ligands

- Imidazo[1,2-a]pyridines were designed and synthesized as melatonin receptor ligands. Certain compounds in this category showed good selectivity and affinities for melatonin receptors, indicating potential therapeutic applications (El Kazzouli et al., 2011).

Antimycobacterial and Antiulcer Agents

- Other research explored imidazo[1,2-a]pyridine-3-carboxamides bearing an N-(2-phenoxyethyl) moiety as new antitubercular agents. Some of these compounds showed excellent in vitro activity against drug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

- Additionally, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, demonstrating good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).

Mechanism of Action

Target of Action

The primary target of this compound is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose homeostasis and gastric motility. It is a key target in the treatment of diabetes .

Mode of Action

This compound acts as a GLP-1R agonist . It binds to the GLP-1R and activates it, leading to an increase in GLP-1 secretion . This results in increased glucose responsiveness, which is beneficial in the management of diabetes .

Biochemical Pathways

Upon activation of GLP-1R, several biochemical pathways are affected. GLP-1R activation directly stimulates insulin release from the pancreatic β cells and suppresses the release of glucagon from the α cells . This leads to improved glucose control. Additionally, GLP-1 administration slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .

Pharmacokinetics

It is noted that similar compounds have shown pharmacokinetic profiles compatible with once-daily dosing

Result of Action

The activation of GLP-1R by this compound leads to several molecular and cellular effects. These include increased insulin release, suppressed glucagon release, slowed gastric emptying, and moderated blood glucose levels . These effects collectively contribute to improved glucose control, which is beneficial in the management of diabetes .

Action Environment

It is worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions

properties

IUPAC Name |

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O/c1-27-7-3-6-17(27)19(29)25-14-5-2-4-12(8-14)16-11-28-10-13(20(22,23)24)9-15(21)18(28)26-16/h2-11H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUGGIQTLZBABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)